1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound is a heterocyclic derivative featuring a piperazine core linked to a triazolopyrimidine scaffold and a 2,5-difluorobenzenesulfonyl group. The structural complexity arises from the integration of fluorine substituents on both the benzenesulfonyl and triazolopyrimidine-attached phenyl rings. Piperazine, a six-membered diamine ring, is widely employed in medicinal chemistry for its conformational flexibility and hydrogen-bonding capacity, which facilitates interactions with biological targets such as neurotransmitter receptors .
Properties
IUPAC Name |
7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7O2S/c21-13-2-1-3-15(10-13)30-20-18(26-27-30)19(24-12-25-20)28-6-8-29(9-7-28)33(31,32)17-11-14(22)4-5-16(17)23/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUKKUOZKAZCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Parameters of Piperazine-Containing Compounds
*Predicted based on SAR trends in and .
†Estimated from : Direct piperazine attachment reduces solubility vs. ethylene-spacer analogs.
‡Piperazine is a metabolic hotspot ().
§Metabolism involves deethylation ().
Selectivity and Binding Interactions
The target compound’s 3-fluorophenyl group may confer selectivity for 5-HT1A over 5-HT2A receptors, as para-substituted analogs in exhibit reduced selectivity.
Solubility and Bioavailability
Unlike piperazine-quinolone hybrids with ethylene spacers (e.g., 8ac in , solubility >80 μM), the target compound’s direct piperazine-triazolopyrimidine linkage likely reduces aqueous solubility (~20–60 μM), as seen in N-phenylpiperazinyl derivatives . This could necessitate formulation adjustments for oral bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
